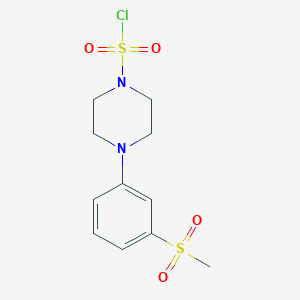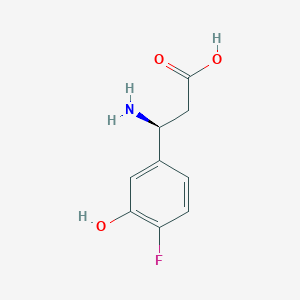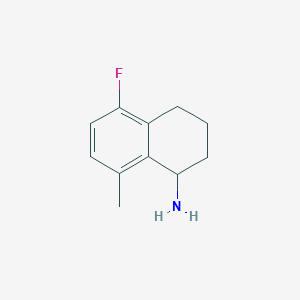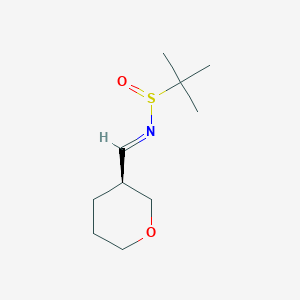
1-Amino-1-(3-methoxyphenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-1-(3-methoxyphenyl)propan-2-OL is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of an amino group, a methoxy-substituted phenyl ring, and a hydroxyl group on the propan-2-OL backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Amino-1-(3-methoxyphenyl)propan-2-OL can be synthesized through several synthetic routes. One common method involves the reduction of 1-(3-methoxyphenyl)-2-nitropropene using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The reaction conditions typically include:
- Solvent: Anhydrous ether or tetrahydrofuran (THF)
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Another method involves the reductive amination of 3-methoxyphenylacetone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes or continuous flow reactors to ensure efficient and scalable synthesis. The choice of method depends on factors such as cost, yield, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-1-(3-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The nitro group in precursor compounds can be reduced to an amino group using reducing agents like LiAlH4 or catalytic hydrogenation.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium cyanoborohydride (NaBH3CN), hydrogen gas with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of 1-(3-methoxyphenyl)propan-2-one
Reduction: Formation of this compound
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1-Amino-1-(3-methoxyphenyl)propan-2-OL has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antidepressants and central nervous system stimulants.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: It is employed in studies investigating the structure-activity relationships of phenethylamine derivatives and their interactions with biological targets.
Industrial Applications: It is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 1-Amino-1-(3-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Amino-1-(3-methoxyphenyl)propan-2-OL can be compared with other similar compounds, such as:
1-Amino-1-phenylpropan-2-OL: Lacks the methoxy group, resulting in different pharmacological properties.
1-Amino-1-(4-methoxyphenyl)propan-2-OL: The methoxy group is positioned differently, affecting its reactivity and biological activity.
1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL: Contains an additional methoxy group, leading to altered chemical and biological properties.
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
1-amino-1-(3-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NO2/c1-7(12)10(11)8-4-3-5-9(6-8)13-2/h3-7,10,12H,11H2,1-2H3 |
Clé InChI |
ATTZVVCPJSZCJA-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC(=CC=C1)OC)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


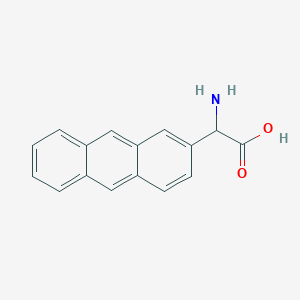
![7-(2-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine](/img/structure/B15237560.png)

![2-Tert-Butyl 6-Methyl 2-Azaspiro[4.5]Decane-2,6-Dicarboxylate](/img/structure/B15237578.png)
![trans-Octahydrofuro[3,4-C]pyridine hcl](/img/structure/B15237591.png)


![(1S,2R)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15237610.png)
